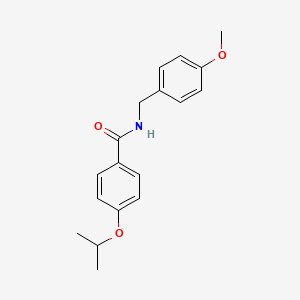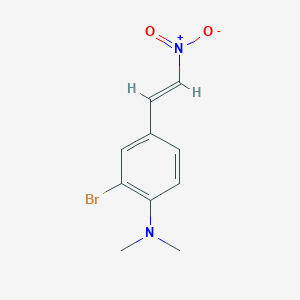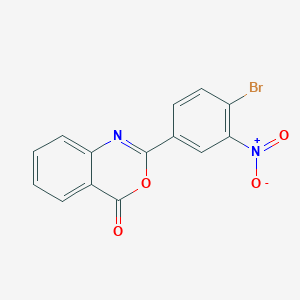
2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one, also known as BON, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. BON is a heterocyclic organic compound that belongs to the benzoxazine family. This compound is of interest due to its potential applications in the field of medicinal chemistry, as well as its ability to act as a fluorescent probe for biological imaging.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one is not fully understood. However, it is believed that 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one induces apoptosis in cancer cells by activating the caspase pathway. 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one has also been found to inhibit the activity of topoisomerase I by binding to the enzyme's active site.
Biochemical and Physiological Effects:
2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of topoisomerase I, and act as a fluorescent probe for biological imaging. 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one has also been found to exhibit antimicrobial activity against a range of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one is also soluble in a range of solvents, making it easy to work with in the lab. However, 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one has some limitations. It is a relatively new compound, and its properties are not fully understood. Further research is needed to fully understand the potential applications of 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one.
Direcciones Futuras
There are several future directions for research on 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one. One potential direction is to explore the use of 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one as a fluorescent probe for biological imaging. Another direction is to investigate the potential of 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one as a lead compound for the development of anticancer drugs. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one and its potential applications in the field of medicinal chemistry.
Métodos De Síntesis
2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one can be synthesized by using a variety of methods. One of the most commonly used methods involves the reaction of 4-bromo-3-nitrophenol with phosgene in the presence of a base. Another method involves the reaction of 4-bromo-3-nitroaniline with phosgene in the presence of a base. Both methods produce a yellow crystalline solid that is purified by recrystallization.
Aplicaciones Científicas De Investigación
2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one has also been found to inhibit the activity of topoisomerase I, an enzyme that is involved in DNA replication and transcription. This makes 2-(4-bromo-3-nitrophenyl)-4H-3,1-benzoxazin-4-one a potential candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
2-(4-bromo-3-nitrophenyl)-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrN2O4/c15-10-6-5-8(7-12(10)17(19)20)13-16-11-4-2-1-3-9(11)14(18)21-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJFFNXXIUHXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC(=C(C=C3)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-nitrophenyl)-3,1-benzoxazin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5780119.png)
![N-(3-chloro-4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5780121.png)

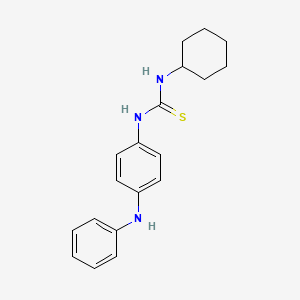

![2-[(3,4-dichlorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5780144.png)
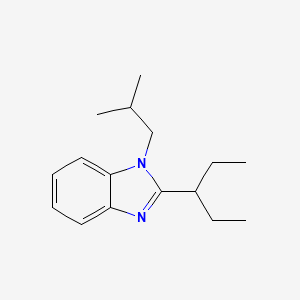
![3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5780156.png)
![3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5780172.png)
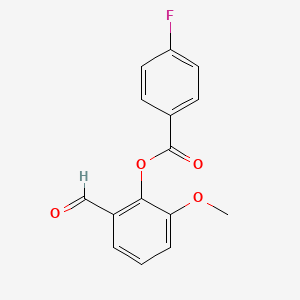
![1-chloro-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5780176.png)
![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780179.png)
